molecular formula C2F6HgO6S2 B1221990 Mercury(II) trifluoromethanesulfonate CAS No. 49540-00-3

Mercury(II) trifluoromethanesulfonate

Cat. No. B1221990
CAS RN: 49540-00-3
M. Wt: 498.7 g/mol
InChI Key: BPVYMDMPLCOQPJ-UHFFFAOYSA-L
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Description

Mercury(II) trifluoromethanesulfonate, also known as mercuric triflate, is a chemical compound with the formula (CF3SO3)2Hg . It is a colorless hygroscopic solid . This compound is a very versatile reagent and has been used for several organic catalytic transformations . It is an efficient olefin cyclization agent, effective for the preparation of polycyclic terpenoids .


Synthesis Analysis

Mercury(II) trifluoromethanesulfonate can be prepared in situ from mercury(II) oxide and trifluoromethanesulfonic anhydride in CH3CN at 0 °C as a colorless solution .


Molecular Structure Analysis

The molecular formula of Mercury(II) trifluoromethanesulfonate is (CF3SO3)2Hg . The molecular weight of this compound is 498.73 g/mol .


Chemical Reactions Analysis

Mercury(II) trifluoromethanesulfonate exhibits remarkable catalytic activity for the hydroxylative cyclization of 1,6-enynes . It has been used for several organic catalytic transformations including C-C bond forming cyclizations, alkyne hydrations, heterocycle synthesis and very recently in C-N bond forming reactions .


Physical And Chemical Properties Analysis

Mercury(II) trifluoromethanesulfonate is a colorless hygroscopic solid . It is soluble in H2O and CH3CN, fairly soluble in CH3NO2 and CH2Cl2, and insoluble in hexane, ether, and toluene .

Scientific Research Applications

Hydroxylative Cyclization of 1,6-Enynes

Mercuric triflate exhibits remarkable catalytic activity for the hydroxylative cyclization of 1,6-enynes . This process involves the addition of a hydroxyl group to a carbon-carbon double bond, leading to the formation of a cyclic structure. This reaction is crucial in the synthesis of various organic compounds .

C-C Bond Forming Cyclizations

Mercuric triflate is used for several organic catalytic transformations, including carbon-carbon (C-C) bond-forming cyclizations . These reactions are fundamental in organic synthesis, allowing for the construction of complex molecular structures from simpler precursors .

Alkyne Hydrations

Alkyne hydration is another application of Mercuric triflate. This reaction involves the addition of water across a carbon-carbon triple bond to form an aldehyde or ketone . This process is a key step in the synthesis of many organic compounds .

Heterocycle Synthesis

Mercuric triflate is also used in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements. They are a significant class of compounds in medicinal chemistry and materials science .

C-N Bond Forming Reactions

Mercuric triflate has been used very recently in carbon-nitrogen (C-N) bond-forming reactions . These reactions are essential in the synthesis of amines, which are fundamental building blocks in the production of pharmaceuticals, agrochemicals, and dyes .

Lewis Acid Catalyzed Asymmetric Reactions

Mercuric triflate is commonly used as the metal source for Lewis acid-catalyzed asymmetric reactions . These reactions are crucial in the field of synthetic chemistry, particularly in the synthesis of chiral molecules, which are key components in many pharmaceuticals .

Mechanism of Action

Target of Action

Mercury(II) trifluoromethanesulfonate, also known as mercuric triflate, is a versatile reagent that targets a variety of organic compounds. It exhibits remarkable catalytic activity for the hydroxylative cyclization of 1,6-enynes . It is commonly used as the metal source for Lewis acid-catalyzed asymmetric reactions .

Mode of Action

Mercuric triflate interacts with its targets by acting as a catalyst in various organic transformations. These include C-C bond-forming cyclizations, alkyne hydrations, heterocycle synthesis, and C-N bond-forming reactions . The compound’s strong acidity and high solubility make it an effective catalyst in these reactions .

Biochemical Pathways

The compound’s catalytic activity affects several biochemical pathways. For instance, it facilitates the cyclization of polyene, leading to the formation of polycyclic terpenoids . It also plays a role in oxymercuration, a process that introduces a mercury atom and a hydroxyl group across the carbon-carbon double bond of an alkene .

Pharmacokinetics

Mercury(II) trifluoromethanesulfonate is soluble in water and acetonitrile, fairly soluble in nitromethane and dichloromethane, but insoluble in hexane, ether, and toluene . This solubility profile influences its bioavailability and distribution in the system.

Result of Action

The result of Mercury(II) trifluoromethanesulfonate’s action is the facilitation of various organic transformations. For example, it enables the hydration of alkynes, leading to the formation of ketones or aldehydes . It also aids in the cyclization of propargyl tert-butyl carbonates, leading to cyclic carbonates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Mercury(II) trifluoromethanesulfonate. For instance, it exhibits high chemical stability against redox reactions and hydrolysis, as well as high thermal stability . It is sensitive to moisture and should be stored in a non-combustible, acute toxic environment . Its action can also be influenced by the pH and temperature of the reaction environment.

Safety and Hazards

Mercury(II) trifluoromethanesulfonate is classified as Acute Tox. 1 Dermal, Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, Aquatic Acute 1, Aquatic Chronic 1, and STOT RE 2 . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment/face protection should be worn when handling this compound .

Future Directions

Mercury(II) trifluoromethanesulfonate has been used for several organic catalytic transformations . Its remarkable catalytic activity for the hydroxylative cyclization of 1,6-enynes suggests potential future applications in the field of organic synthesis .

properties

IUPAC Name

mercury(2+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Hg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVYMDMPLCOQPJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6HgO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379476
Record name Mercury(II) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mercury(II) trifluoromethanesulfonate

CAS RN

49540-00-3
Record name Mercury(II) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mercury(II) trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mercury(II) trifluoromethanesulfonate
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Mercury(II) trifluoromethanesulfonate
Reactant of Route 3
Mercury(II) trifluoromethanesulfonate

Q & A

Q1: What is the typical coordination geometry of Mercury(II) Trifluoromethanesulfonate in crystalline form?

A1: Mercury(II) Trifluoromethanesulfonate exhibits versatile coordination geometries depending on the ligand. For instance, in the presence of 1,10-phenanthroline, it forms a distorted octahedral complex, Hg(phen)32, with significant deviation towards trigonal-prismatic geometry []. Conversely, with dimethyl sulfoxide as a ligand, it adopts a more regular octahedral geometry in Hg{(CH3)2SO}62 [].

Q2: How does the crystallization solvent affect the crystal structure of Mercury(II) Trifluoromethanesulfonate complexes?

A2: Studies show that the choice of crystallization solvent can significantly impact the unit cell volume of Mercury(II) Trifluoromethanesulfonate complexes. For example, the ethanol solvate of Hg(phen)32 exhibits a larger unit cell volume compared to solvent-free crystals obtained from aqueous solutions []. This suggests the solvent influences the crystal packing and intermolecular interactions within the crystal lattice.

Q3: Can Mercury(II) Trifluoromethanesulfonate be used as a standard in solid-state NMR spectroscopy?

A3: Yes, the compound hexakis(dimethyl sulfoxide)mercury(II) trifluoromethanesulfonate, Hg{(CH3)2SO}62, has been proposed as a potential standard for solid-state 199Hg NMR studies []. This is attributed to its well-defined structure, good solubility, and the presence of a single mercury environment within the molecule.

Q4: What is the significance of the asymmetric Hg-O distance distributions observed in Mercury(II) complexes, even in systems with crystallographically equivalent Hg-O bonds?

A4: EXAFS studies reveal asymmetric Hg-O distance distributions in various Mercury(II) complexes, even when crystallographic data suggests equal Hg-O bond lengths []. This discrepancy is attributed to the pseudo-Jahn-Teller effect, where vibronic coupling between different electronic states leads to distortions from ideal symmetry and a distribution of metal-ligand distances.

Q5: What are some notable applications of Mercury(II) Trifluoromethanesulfonate in organic synthesis?

A5: Mercury(II) Trifluoromethanesulfonate serves as a versatile reagent in organic synthesis, particularly in reactions involving carbon-carbon bond formation and functional group transformations. It acts as a Lewis acid catalyst in various reactions including polyene cyclization, oxymercuration, and catalytic hydration of alkynes []. Moreover, it has been employed in the synthesis of complex molecules through catalytic hydrative enyne cyclization, arylyne cyclization, and biomimetic tandem cyclization reactions [].

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